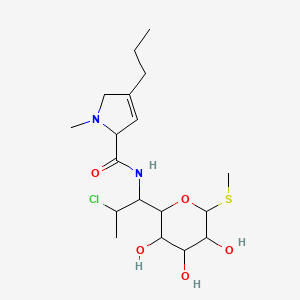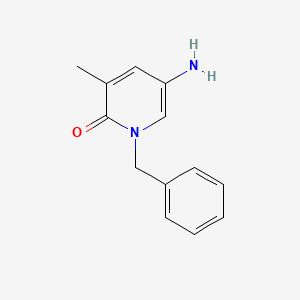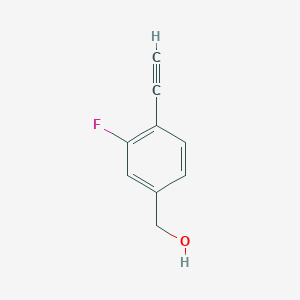
2-(Diphenylphosphino)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphino)aniline hydrochloride is an organophosphorus compound with the molecular formula C18H17ClNP. It is a derivative of aniline where the amino group is substituted with a diphenylphosphino group. This compound is often used in coordination chemistry and catalysis due to its ability to act as a ligand, forming stable complexes with various metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)aniline hydrochloride typically involves the reaction of diphenylphosphine with 2-iodoaniline. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Iodoaniline+DiphenylphosphinePd catalyst2-(Diphenylphosphino)aniline
The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diphenylphosphino)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coordination: The compound can form coordination complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: N-substituted aniline derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphino)aniline hydrochloride is widely used in scientific research due to its versatility:
Chemistry: As a ligand in the synthesis of metal complexes for catalysis.
Biology: In the study of enzyme mimetics and as a probe in biochemical assays.
Industry: Used in the production of catalysts for various chemical processes, including polymerization and hydrogenation reactions.
Wirkmechanismus
The mechanism by which 2-(Diphenylphosphino)aniline hydrochloride exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The diphenylphosphino group provides electron density to the metal, enhancing its reactivity, while the aniline moiety can participate in additional interactions, such as hydrogen bonding or π-stacking.
Vergleich Mit ähnlichen Verbindungen
- 2-(Diphenylphosphino)benzenamine
- Bis(2-(diphenylphosphino)ethyl)amine hydrochloride
Comparison: 2-(Diphenylphosphino)aniline hydrochloride is unique due to its specific substitution pattern, which provides a balance of steric and electronic properties. Compared to 2-(Diphenylphosphino)benzenamine, the hydrochloride salt is more soluble in polar solvents, making it easier to handle in aqueous reactions. Bis(2-(diphenylphosphino)ethyl)amine hydrochloride, on the other hand, has a different coordination environment due to the presence of an additional phosphine group, which can lead to different catalytic properties.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C18H17ClNP |
|---|---|
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
2-diphenylphosphanylaniline;hydrochloride |
InChI |
InChI=1S/C18H16NP.ClH/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14H,19H2;1H |
InChI-Schlüssel |
KKNANWPYZXRZTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















